molecular formula C10H13BO3 B580984 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid CAS No. 1217501-10-4

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid

Cat. No.: B580984
CAS No.: 1217501-10-4
M. Wt: 192.021
InChI Key: RSZPBFYCGLSBAF-UHFFFAOYSA-N
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Description

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopropyl group bearing a hydroxymethyl moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Scientific Research Applications

4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a molecular probe for detecting and quantifying biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and catalysts.

Safety and Hazards

The safety data sheet for 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid indicates that it is harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid typically involves the following steps:

    Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often involving formaldehyde and a suitable base.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The phenyl ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-(1-(Formyl)cyclopropyl)phenylboronic acid or 4-(1-(Carboxyl)cyclopropyl)phenylboronic acid.

    Reduction: Formation of 4-(1-(Hydroxymethyl)cyclopropyl)phenylborane.

    Substitution: Various substituted phenylboronic acid derivatives.

Comparison with Similar Compounds

  • 4-(1-Carboxycyclopropyl)phenylboronic acid
  • 4-(Hydroxymethyl)phenylboronic acid
  • 4-(Trifluoromethoxy)phenylboronic acid

Comparison: 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid is unique due to the presence of both a cyclopropyl group and a hydroxymethyl group, which impart distinct steric and electronic properties. Compared to similar compounds, it offers enhanced reactivity and stability, making it a valuable tool in synthetic and medicinal chemistry.

Properties

IUPAC Name

[4-[1-(hydroxymethyl)cyclopropyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12-14H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSZPBFYCGLSBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2(CC2)CO)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675255
Record name {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-10-4
Record name {4-[1-(Hydroxymethyl)cyclopropyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-(Hydroxymethyl)cyclopropyl)phenylboronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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